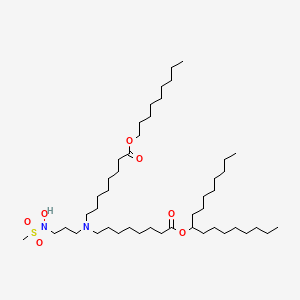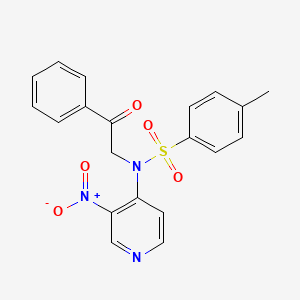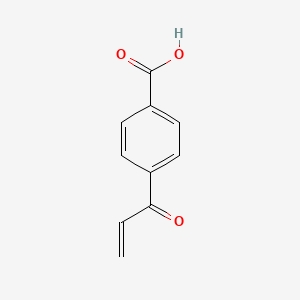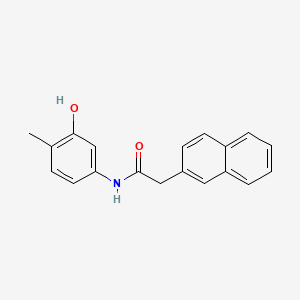![molecular formula C13H10F3N5OS B13368159 N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13368159.png)
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a triazole ring and a thiadiazole ring, both of which are known for their significant pharmacological activities. The presence of a trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This method is efficient and yields the desired compound in good quantities. The reaction conditions usually involve refluxing the reactants in ethanol in the presence of a catalytic amount of piperidine for several hours .
Industrial Production Methods
Industrial production of this compound may involve multi-step reactions starting from readily available raw materials. The process includes esterification of substituted benzoic acids, followed by treatment with hydrazine hydrate in anhydrous ethanol to form acid hydrazides. These intermediates are then subjected to cyclocondensation reactions to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, disrupt membrane integrity, and interfere with cellular signaling pathways. These actions result in its antimicrobial, anticancer, and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Fluorinated triazoles: These compounds also contain a trifluoromethyl group and are known for their broad-spectrum pharmaceutical activities.
Chalcone derivatives containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: These compounds have been studied for their antifungal activities and mechanism of action.
Uniqueness
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide stands out due to its unique combination of a triazole ring, a thiadiazole ring, and a trifluoromethyl group. This unique structure imparts enhanced chemical stability, bioactivity, and pharmacological properties, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C13H10F3N5OS |
|---|---|
Poids moléculaire |
341.31 g/mol |
Nom IUPAC |
N-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]propanamide |
InChI |
InChI=1S/C13H10F3N5OS/c1-2-9(22)17-8-5-3-7(4-6-8)10-20-21-11(13(14,15)16)18-19-12(21)23-10/h3-6H,2H2,1H3,(H,17,22) |
Clé InChI |
ZUGLVOLRLWZGOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368081.png)

![Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B13368086.png)

![N-(6-chloro-3-pyridinyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13368100.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13368129.png)

![2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide](/img/structure/B13368143.png)
![6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B13368151.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13368153.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B13368156.png)

![N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13368169.png)
